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Compound of Interest

Compound Name: 2-Chloro-5-iodopyridin-3-amine

Cat. No.: B1586668

An In-depth Technical Guide to the Physical Properties of 3-Amino-2-chloro-5-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical
properties of 3-Amino-2-chloro-5-iodopyridine (CAS No. 426463-09-4). Recognizing the limited
availability of published data for this specific heterocyclic compound, this document synthesizes
available information, offers a comparative analysis with closely related isomers, and presents
detailed, field-proven experimental protocols for the determination of its key physical
characteristics. This guide is intended for researchers, chemists, and drug development
professionals who require a robust understanding of this compound for synthesis,
characterization, and application development.

Introduction and Chemical Identity

3-Amino-2-chloro-5-iodopyridine is a substituted pyridine derivative. Such halogenated and
aminated pyridines are valuable building blocks in medicinal chemistry and materials science.
The unique arrangement of the amino, chloro, and iodo substituents on the pyridine ring offers
multiple reactive sites for further functionalization, making it a compound of interest for the
synthesis of novel pharmaceutical agents and functional materials. The electron-withdrawing
nature of the halogen atoms and the electron-donating amino group create a unique electronic
profile that influences its reactivity and physical properties.

The definitive identification of this compound is established by the following identifiers:
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Identifier Value Source
CAS Number 426463-09-4 [1][2]
Molecular Formula CsH4CIIN2 [1]
Molecular Weight 254.46 g/mol [1]
1S/C5HA4CIIN2/c6-5-4(8)1-
InChl [1]
3(7)2-9-5/h1-2H,8H2
CIKQIWYGYUILOL-
InChl Key [1]

UHFFFAOYSA-N

Canonical SMILES

Nclcc(l)enclCl

[1]

Known and Anticipated Physical Properties

Comprehensive experimental data for 3-Amino-2-chloro-5-iodopyridine is not extensively

documented in publicly accessible literature. However, supplier data provides a foundational

set of properties.

Property

Value

Comments Source

Appearance

Solid

Expected to be a

crystalline powder,

typical for similar [1]
small organic

molecules.

Melting Point

128-133 °C

This range suggests a
relatively pure
compound. A broader
range would indicate
the presence of

impurities.

Purity (Assay)

97%

As determined by the o

supplier.
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Comparative Analysis with Isomers

To build a more complete predictive profile, it is instructive to compare the known properties of
the target compound with its structural isomers. The position of substituents can significantly
impact physical properties like melting point and boiling point due to differences in crystal
packing, dipole moment, and intermolecular forces.

Molecular Weight ( . )
Compound CAS Number Jmol ) Melting Point (°C)
g/mo

3-Amino-2-chloro-5-

, o 426463-09-4 254.46 128-133
iodopyridine
3-Amino-5-chloro-2-
) . 1057322-74-3 254.46 Not Available
iodopyridine
2-Amino-5-chloro-3-
) o 211308-81-5 254.45 Not Available
iodopyridine
3-Amino-2-

6298-19-7 128.56 76-78

chloropyridine

The significant increase in melting point from the non-iodinated analog (3-Amino-2-
chloropyridine) to the target compound is expected. The much heavier iodine atom increases
the molecular weight and enhances van der Waals forces, requiring more energy to break the
crystal lattice.

Experimental Protocols for Property Determination

For researchers synthesizing or utilizing 3-Amino-2-chloro-5-iodopyridine, direct experimental
determination of its physical properties is essential for identity confirmation, purity assessment,
and predicting its behavior in subsequent reactions or formulations.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is
characteristic of a pure crystalline solid, while impurities typically depress and broaden the
melting range.
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Sample Preparation

Grind sample to a fine powder.

:

Tap open end of capillary tube into powder.

'

Pack 2-3 mm of sample into the sealed end.
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Measuiement
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Place capillary in melting point apparatus.

:

Heat rapidly to ~15-20°C below expected MP.

'

Reduce heating rate to 1-2°C per minute.

'

Record T1: Temperature at which first liquid appears.

l

Record T2: Temperature at which all solid melts.

Reiult
Melting Range = T1 - T2

Click to download full resolution via product page
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Caption: Decision tree for systematic solubility characterization.
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Detailed Protocol:

e Initial Test: In a small test tube, add approximately 25 mg of the compound to 0.75 mL of
deionized water. Shake vigorously. I[3]f it dissolves, the compound is polar.

o Acid Test: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous HCI.
Shake vigorously. Solubility indicates the presence of a basic functional group (the amino
group). 3[3][4]. Base Test: If insoluble in water, add ~25 mg of the compound to 0.75 mL of
5% aqueous NaOH in a separate test tube. Solubility would indicate an acidic functional
group, which is not expected for this molecule. 4[3][4]. Organic Solvents: Test solubility in
common organic solvents of varying polarity, such as hexane (nonpolar), dichloromethane
(DCM), and ethanol (polar protic). This helps in selecting appropriate solvents for reactions,
purification, and spectroscopic analysis.

[S]#### 3.3. Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

Protocol for Solid-State FT-IR (Thin Film Method):

e Solution Preparation: Dissolve 5-10 mg of the solid sample in a few drops of a volatile
solvent (e.g., dichloromethane or acetone) in a small vial. 2[6]. Plate Preparation: Place one
drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). 3[6]. Film
Formation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid
compound on the plate. 4[6]. Spectrum Acquisition: Place the plate in the spectrometer's
sample holder and acquire the spectrum. A background scan should be run first.

[7]Expected Characteristic Absorptions:

N-H Stretching: 3300-3500 cm~1 (likely two bands for the primary amine, -NHz)

Aromatic C-H Stretching: 3000-3100 cm~1

C=C and C=N Stretching (Aromatic Ring): 1400-1600 cm~*

N-H Bending: 1550-1650 cm~1
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e C-CI Stretching: 600-800 cm~1
e C-| Stretching: 500-600 cm™1

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Protocol for NMR Sample Preparation:

o Sample Weighing: Accurately weigh 10-25 mg of the compound for *H NMR or 50-100 mg for
13C NMR. 2[8]. Solvent Addition: Dissolve the sample in approximately 0.75 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean vial. Chloroform-d (CDCls) is a
common first choice. 3[9][10]. Transfer and Filtration: Transfer the solution to a clean NMR
tube. If any solid particles are present, filter the solution through a small cotton or glass wool
plug in a Pasteur pipette to prevent peak broadening. 4[10]. Analysis: The prepared sample
is placed in the NMR spectrometer for analysis.

Predicted *H NMR Spectrum: The structure has two aromatic protons. Their chemical shifts will
be influenced by the surrounding substituents. The amino group protons will likely appear as a
broad singlet.

Predicted 13C NMR Spectrum: The spectrum will show five distinct signals for the five carbon
atoms in the pyridine ring. The carbons bonded to the electronegative Cl, I, and N atoms will be
shifted downfield.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental
composition of a compound. Electron lonization (EIl) is a common method for volatile, thermally
stable compounds.

Protocol for EI-MS Analysis:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by Gas Chromatography
(GC-MS).

« lonization: In the ion source, high-energy electrons bombard the sample molecules, causing
them to ionize and fragment.
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e Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Expected Mass Spectrum:

e Molecular lon (M*): A prominent peak should be observed at m/z corresponding to the
molecular weight (254.46 g/mol ). The isotopic pattern will be characteristic of a molecule
containing one chlorine atom (M* and M+2 peaks in an approximate 3:1 ratio) and one
iodine atom.

o Fragment lons: Common fragmentation pathways for halogenated pyridines include the loss
of halogen atoms (I or Cl) and cleavage of the pyridine ring.

[11][12]### 4. Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-2-chloro-5-iodopyridine is not widely
available, data from closely related compounds like 3-Amino-2-chloropyridine and other halo-
aminopyridines should be used to guide handling procedures.

[13][14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety
goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. *[13]
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust. Avoid contact with skin and eyes. *[13][15] Storage: Store in a tightly sealed
container in a cool, dry place, away from incompatible materials such as strong oxidizing
agents. *[14] First Aid:

» Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical
attention. [13] * Skin Contact: Remove contaminated clothing and wash the affected area
with soap and water. [13] * Inhalation: Move to fresh air. If breathing is difficult, seek medical
attention. [13] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek
immediate medical attention.

[13]### 5. Conclusion

3-Amino-2-chloro-5-iodopyridine is a valuable chemical intermediate with defined, albeit limited,
published physical property data. Its melting point of 128-133 °C is indicative of a stable
crystalline solid. This guide provides not only the known data but also a framework for its
comprehensive characterization. By employing the detailed experimental protocols for melting
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point, solubility, and spectroscopic analysis (FT-IR, NMR, MS), researchers can confidently
verify the identity and purity of their material, enabling its effective use in advanced synthesis
and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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